molecular formula C9H5ClFN B12513543 3-Chloro-3-(3-fluorophenyl)prop-2-enenitrile

3-Chloro-3-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B12513543
M. Wt: 181.59 g/mol
InChI Key: SKCYOZPXZHBKBL-UHFFFAOYSA-N
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Description

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted acrylonitriles with various functional groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology

In biological research, this compound can be used to study the effects of halogenated acrylonitriles on cellular processes. Its derivatives may serve as potential inhibitors or modulators of specific enzymes or receptors.

Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs with improved pharmacokinetic properties. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism by which (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity. The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile
  • (Z)-3-chloro-3-(2-fluorophenyl)acrylonitrile
  • (Z)-3-chloro-3-(3-chlorophenyl)acrylonitrile

Uniqueness

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

3-chloro-3-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCYOZPXZHBKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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